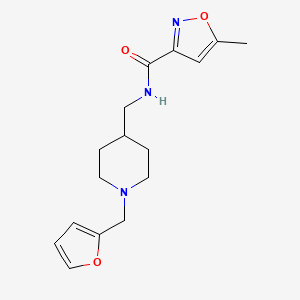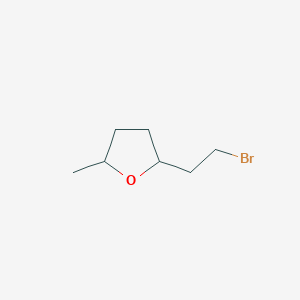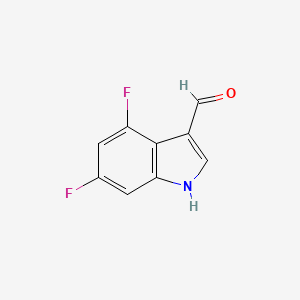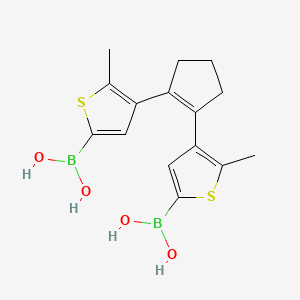
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide" is a novel molecule that is likely to possess interesting pharmacological properties based on the activities of similar compounds. The furan and piperidine moieties are common in various pharmacologically active compounds, and their combination with an isoxazole ring could potentially enhance biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of compounds with a furan and piperazine scaffold have been synthesized starting from 2-acetylfuran, which undergoes Claisen-Schmidt condensation with different aromatic aldehydes. The resulting chalcones are then cyclized with hydroxylamine hydrochloride to form oxazoles, which are further reacted with N-methyl piperazine to yield the final products . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds could provide a basis for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry . These techniques are crucial for confirming the structure of the synthesized compounds. For the compound of interest, similar analytical methods would be employed to ascertain its structure.
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the reductive ring opening of isoxazolidines, which can lead to novel compounds through NO bond cleavage and tandem intramolecular rearrangements . The compound may also undergo interesting reactions due to the presence of reactive functional groups, which could be explored to further modify its structure and enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the thermal decomposition of metal complexes derived from furan carboxamide ligands has been investigated, providing insights into their stability and decomposition pathways . The solubility, melting point, and other physicochemical properties of the compound would need to be determined to understand its behavior in biological systems and during the formulation of pharmaceuticals.
Relevant Case Studies
The pharmacological evaluation of similar compounds has shown significant antidepressant and antianxiety activities in animal models . Additionally, antimicrobial studies on benzisoxazole amides and chroman carboxamides have revealed potent inhibitory activity against various pathogenic strains, indicating the potential for the compound to also possess antimicrobial properties . These case studies suggest that the compound could be a promising candidate for further pharmacological research.
Wissenschaftliche Forschungsanwendungen
PET Imaging for Neuroinflammation
A significant application of derivatives similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is in positron emission tomography (PET) imaging, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging microglia in the brain. These compounds are valuable for noninvasively imaging reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation involved in neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. For instance, [11C]CPPC, a derivative, demonstrates high specificity and brain uptake in murine models of neuroinflammation and Alzheimer’s disease, suggesting its potential for human PET imaging of CSF1R and microglial activity in neuroinflammation (Horti et al., 2019).
Antimicrobial and Antiprotozoal Agents
Compounds incorporating the furan ring, such as those related to this compound, have been studied for their antimicrobial properties. One study synthesized and characterized transition metal complexes of a derivative, which displayed varying degrees of antibacterial activity against human pathogenic bacteria (Patel, 2020). Another research effort focused on novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating strong DNA affinities and excellent in vivo activity against trypanosomal models (Ismail et al., 2004).
Antidepressant and Anxiolytic Activities
A novel series of derivatives related to the compound of interest have been synthesized and evaluated for their antidepressant and anxiolytic activities. Through animal models, some compounds exhibited significant effects in reducing immobility times and showing antianxiety activity, suggesting their potential in the treatment of depression and anxiety disorders (Kumar et al., 2017).
Glycine Transporter 1 Inhibitor
The quest for effective treatments for neurological disorders has led to the identification of a structurally diverse compound, serving as a potent glycine transporter 1 (GlyT1) inhibitor. Such inhibitors are crucial for modulating glycine levels in the brain, with implications for the treatment of schizophrenia and cognitive disorders (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-9-15(18-22-12)16(20)17-10-13-4-6-19(7-5-13)11-14-3-2-8-21-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXFGVMYLEALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)


![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)